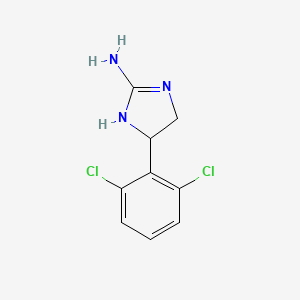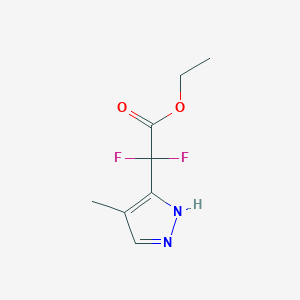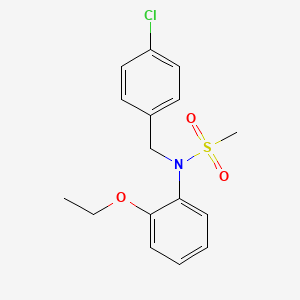
3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) is a chemical compound with the molecular formula C13H10Br3NO and a molecular weight of 435.94. This compound is known for its unique structure, which includes a pyridinium ring substituted with bromine atoms at positions 3 and 5, and a phenylethyl group attached to the nitrogen atom of the pyridinium ring. The compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) typically involves the reaction of 3,5-dibromopyridine with 2-oxo-2-phenylethyl bromide in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) involves large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atoms in the pyridinium ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1).
Reduction: Amine derivatives of the compound.
Substitution: Hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium,3,5-dichloro-1-(2-oxo-2-phenylethyl)-, bromide
- Pyridinium,3,5-difluoro-1-(2-oxo-2-phenylethyl)-, bromide
- Pyridinium,3,5-diiodo-1-(2-oxo-2-phenylethyl)-, bromide
Uniqueness
Pyridinium,3,5-dibromo-1-(2-oxo-2-phenylethyl)-, bromide (1:1) is unique due to the presence of bromine atoms at positions 3 and 5 of the pyridinium ring. This substitution pattern imparts specific chemical properties to the compound, such as increased reactivity towards nucleophiles and potential biological activities. The presence of the phenylethyl group further enhances its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
6273-88-7 |
|---|---|
Molekularformel |
C13H10Br3NO |
Molekulargewicht |
435.94 g/mol |
IUPAC-Name |
2-(3,5-dibromopyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H10Br2NO.BrH/c14-11-6-12(15)8-16(7-11)9-13(17)10-4-2-1-3-5-10;/h1-8H,9H2;1H/q+1;/p-1 |
InChI-Schlüssel |
IHGVWCTZQQLPKN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC(=C2)Br)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)





![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)

![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)


![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)

![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
